3-(Bromomethyl)-1-methoxypentane

Catalog No.
S15866571
CAS No.
M.F
C7H15BrO
M. Wt
195.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Bromomethyl)-1-methoxypentane

Product Name

3-(Bromomethyl)-1-methoxypentane

IUPAC Name

3-(bromomethyl)-1-methoxypentane

Molecular Formula

C7H15BrO

Molecular Weight

195.10 g/mol

InChI

InChI=1S/C7H15BrO/c1-3-7(6-8)4-5-9-2/h7H,3-6H2,1-2H3

InChI Key

VJZWWMLHEYDBHW-UHFFFAOYSA-N

Canonical SMILES

CCC(CCOC)CBr

3-(Bromomethyl)-1-methoxypentane is an organic compound characterized by the presence of a bromomethyl group and a methoxy group attached to a pentane backbone. Its molecular formula is C6H13BrOC_6H_{13}BrO, and it features a bromine atom substituent at the third carbon position of a pentane chain, with a methoxy group at the first carbon. This compound is notable for its reactivity due to the presence of both the bromine and methoxy functional groups, making it a useful intermediate in various chemical syntheses.

, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines or alcohols, leading to the formation of new compounds.
  • Elimination Reactions: Under certain conditions, 3-(Bromomethyl)-1-methoxypentane can lose hydrogen bromide to form alkenes.
  • Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes depending on the reducing agent used.

3-(Bromomethyl)-1-methoxypentane can be synthesized through several methods:

  • Alkylation Reactions: One common method involves the reaction of 1-methoxypentane with bromomethyl methyl ether in the presence of a base. This method allows for the introduction of the bromomethyl group at the desired position.
  • Grignard Reactions: Another approach could involve forming a Grignard reagent from 1-bromo-3-methoxypentane and reacting it with suitable electrophiles.
  • Electrophilic Bromination: Starting from 1-methoxypentane, bromination can be performed under controlled conditions to yield 3-(Bromomethyl)-1-methoxypentane selectively.

3-(Bromomethyl)-1-methoxypentane finds applications in:

  • Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Used in creating polymeric materials where functionalization is required.
  • Chemical Research: Employed in studies involving nucleophilic substitutions and reaction mechanism explorations.

Several compounds share structural similarities with 3-(Bromomethyl)-1-methoxypentane. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-Bromo-3-methoxypentaneBromine at position one, methoxy at position threeDifferent positioning of functional groups
2-Bromo-4-methoxybutaneBromine at position two, methoxy at position fourShorter carbon chain
4-Bromo-2-methoxyhexaneBromine at position four, methoxy at position twoLonger carbon chain with different substitution pattern

These compounds highlight unique aspects such as variations in carbon chain length and the positioning of functional groups, which can significantly affect their chemical reactivity and biological activity.

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Exact Mass

194.03063 g/mol

Monoisotopic Mass

194.03063 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-15

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